
escin Ia
Vue d'ensemble
Description
La Bêta-Escine est un mélange de saponines triterpéniques extraites des graines du marronnier d'Inde (Aesculus hippocastanum). Elle est connue pour ses propriétés anti-inflammatoires, anti-œdémateuses et veinotoniques . La Bêta-Escine a été largement étudiée pour son potentiel thérapeutique, en particulier dans le traitement de l'insuffisance veineuse chronique et d'autres affections vasculaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Bêta-Escine est principalement extraite des graines de marronnier d'Inde par une série de procédés d'extraction et de purification. Les graines sont d'abord broyées en une poudre fine, qui est ensuite soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est concentré et purifié à l'aide de techniques telles que la chromatographie sur colonne pour isoler la Bêta-Escine .
Méthodes de production industrielle : Dans les milieux industriels, le processus d'extraction est mis à l'échelle pour traiter de grandes quantités de graines de marronnier d'Inde. Les graines sont traitées dans de grands réservoirs d'extraction, et l'extrait obtenu est purifié à l'aide de systèmes de chromatographie à l'échelle industrielle. Le produit final est une forme hautement purifiée de Bêta-Escine, adaptée aux applications pharmaceutiques et cosmétiques .
Analyse Des Réactions Chimiques
Types de réactions : La Bêta-Escine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont souvent utilisées pour modifier le composé pour des applications spécifiques ou pour étudier ses propriétés chimiques .
Réactifs et conditions courantes :
Oxydation : La Bêta-Escine peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la Bêta-Escine peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé avec différents groupes fonctionnels .
Applications De Recherche Scientifique
Pharmacokinetics of Escin Ia
Understanding the pharmacokinetic profile of this compound is crucial for its clinical application. A study conducted on Wistar rats evaluated the pharmacokinetics of this compound after intravenous administration at varying doses (0.5, 1.0, and 2.0 mg/kg). The results indicated a dose-dependent pharmacokinetic profile , where the maximum concentration (Cmax) and area under the curve (AUC) increased proportionally with dose increments. Notably, this compound exhibited rapid conversion to isothis compound post-administration, highlighting its metabolic pathway .
Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Clearance (mL/min/kg) |
---|---|---|---|---|
0.5 | X1 | Y1 | Z1 | W1 |
1.0 | X2 | Y2 | Z2 | W2 |
2.0 | X3 | Y3 | Z3 | W3 |
Note: Values for Cmax, AUC, half-life, and clearance are hypothetical and should be filled in with actual data from the study.
Anti-Cancer Properties
This compound has shown promising results in cancer research, particularly regarding triple-negative breast cancer (TNBC). A study demonstrated that this compound significantly inhibited the invasion of MDA-MB-231 cells, a model for TNBC. The mechanism involved down-regulation of LOXL2 and up-regulation of E-cadherin , both critical factors in epithelial-mesenchymal transition (EMT), which is a key process in cancer metastasis .
Key Findings:
- This compound reduced mRNA expressions of EMT markers such as Snail and Twist.
- In vivo studies using xenograft models confirmed that this compound treatment led to decreased tumor growth and altered expression of EMT-related proteins .
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties, making it beneficial for conditions characterized by inflammation and edema. Research indicates that this compound can reduce capillary permeability and lymph fluid exudation in various animal models. For instance, in a rabbit model of local inflammation induced by chloroform, this compound administered intravenously demonstrated a dose-dependent reduction in inflammatory responses .
Summary of Anti-Inflammatory Studies:
- Animal Models : Demonstrated significant reductions in edema.
- Mechanisms : Inhibition of phospholipase A2 activity under hypoxic conditions was observed, suggesting protective effects on endothelial cells .
Clinical Applications
This compound is primarily used to treat chronic venous insufficiency due to its venotonic properties. It enhances venous tone and reduces symptoms associated with venous disorders such as pain and swelling. Clinical studies have shown that escin formulations can improve symptoms significantly compared to placebo treatments .
Mécanisme D'action
Beta-Escin exerts its effects through several molecular mechanisms:
Cholesterol Synthesis: Beta-Escin induces cholesterol synthesis in endothelial cells, which is followed by a marked fall in actin cytoskeleton integrity.
Cytoskeletal Changes: The changes in the cytoskeleton result in reduced cell migration and decreased endothelial monolayer permeability.
NFκB Signal Transduction: Beta-Escin inhibits NFκB signal transduction, leading to down-expression of TNF-α-induced effector proteins.
Anti-inflammatory Effects: The compound modulates eicosanoids and nuclear factor-kappa B (NF-kB), reducing inflammation and alleviating symptoms of chronic venous insufficiency.
Comparaison Avec Des Composés Similaires
La Bêta-Escine est souvent comparée à d'autres saponines triterpéniques, telles que :
Glycyrrhizine : Une saponine triterpénique issue de la racine de réglisse, la glycyrrhizine possède des propriétés anti-inflammatoires et antivirales.
La Bêta-Escine est unique en raison de ses puissants effets anti-œdémateux et de sa capacité à moduler la synthèse du cholestérol et l'intégrité du cytosquelette, ce qui en fait un composé précieux dans les applications médicales et industrielles .
Activité Biologique
Escin Ia is a saponin derived from the seeds of the horse chestnut (Aesculus hippocastanum), recognized for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Anticancer Properties
This compound has shown significant potential in inhibiting the metastasis of triple-negative breast cancer (TNBC). A study demonstrated that this compound effectively suppressed epithelial-mesenchymal transition (EMT) in MDA-MB-231 cells, a common TNBC cell line. The compound achieved this by:
- Down-regulating LOXL2 mRNA expression : This enzyme is associated with increased invasiveness in cancer cells.
- Up-regulating E-cadherin mRNA expression : E-cadherin is crucial for maintaining epithelial cell adhesion, and its increase indicates a reversal of EMT .
In experiments, this compound treatment resulted in a concentration-dependent decrease in LOXL2 and MMP9 mRNA levels, suggesting its role in reducing cancer cell invasiveness. The effects were observed at concentrations as low as 2.5 μM, with significant results noted at 10 μM .
Concentration (μM) | LOXL2 mRNA Expression | E-cadherin mRNA Expression |
---|---|---|
2.5 | Decreased | Increased |
5 | Decreased | Increased |
10 | Decreased | Increased |
Endothelial Protection
This compound also exhibits protective effects on endothelial cells, particularly in the context of decompression sickness (DCS). Research indicates that this compound can ameliorate endothelial dysfunction by:
- Reducing serum levels of inflammatory markers such as E-selectin and ICAM-1.
- Lowering oxidative stress indicators like malondialdehyde (MDA) and myeloperoxidase (MPO) levels.
- Significantly decreasing lung wet/dry ratios, which is indicative of pulmonary edema .
In a controlled study involving rats, this compound treatment resulted in a notable reduction in DCS incidence and mortality, highlighting its potential as a therapeutic agent for DCS prevention .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting vascular permeability and reducing inflammation-related gene expression. Studies have shown that this compound can:
- Inhibit the increase of vascular permeability induced by histamine and acetic acid in animal models.
- Reduce the expression of pro-inflammatory cytokines and transcription factors such as NF-κB and AP-1, which are critical mediators of inflammation .
The following table summarizes the effects of this compound on various inflammatory markers:
Treatment Condition | Effect on NF-κB | Effect on AP-1 | Vascular Permeability |
---|---|---|---|
This compound (0.02 g/kg) | Inhibited | Inhibited | Reduced |
Control | No change | No change | Increased |
Case Studies and Clinical Relevance
This compound's pharmacokinetics have been explored through various studies. A notable pharmacokinetic study utilized LC-MS-MS methods to analyze this compound levels in rat plasma, urine, feces, and bile. This research confirmed the bioavailability and metabolic pathways of this compound, establishing a foundation for further clinical applications .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNVHPCVMSNXNP-IVKVKCDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026284 | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1131.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123748-68-5, 66795-86-6 | |
Record name | alpha-Escin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Escin Ia | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Escin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 123748-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ESCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.